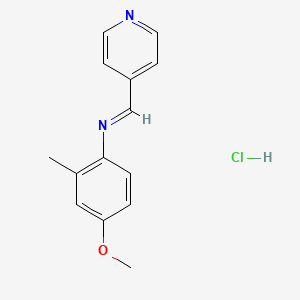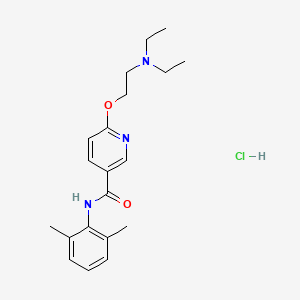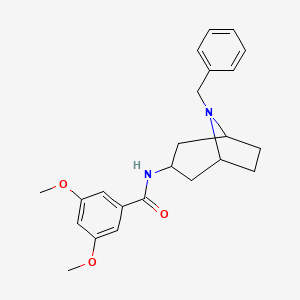
1-Chlorooctan-2-YL methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorooctan-2-YL methyl carbonate is an organic compound with the molecular formula C_10H_19ClO_3 It is a derivative of octane, featuring a chlorine atom and a methyl carbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chlorooctan-2-YL methyl carbonate can be synthesized through several methods. One common approach involves the reaction of 1-chlorooctan-2-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chlorooctan-2-YL methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-octanol derivatives.
Hydrolysis: The carbonate ester group can be hydrolyzed under acidic or basic conditions to yield 1-chlorooctan-2-ol and methanol.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases such as pyridine or triethylamine are often used to facilitate reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: 1-Octanol derivatives.
Hydrolysis: 1-Chlorooctan-2-ol and methanol.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Applications De Recherche Scientifique
1-Chlorooctan-2-YL methyl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chlorooctan-2-YL methyl carbonate involves its interaction with nucleophiles and electrophiles. The chlorine atom and carbonate ester group are reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
1-Chlorooctan-2-YL methyl carbonate can be compared with other similar compounds, such as:
1-Chlorooctane: Lacks the carbonate ester group, making it less reactive in certain chemical reactions.
Octyl methyl carbonate:
1-Chlorooctan-2-ol: Lacks the carbonate ester group, influencing its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a chlorine atom and a carbonate ester group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
78241-79-9 |
|---|---|
Formule moléculaire |
C10H19ClO3 |
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
1-chlorooctan-2-yl methyl carbonate |
InChI |
InChI=1S/C10H19ClO3/c1-3-4-5-6-7-9(8-11)14-10(12)13-2/h9H,3-8H2,1-2H3 |
Clé InChI |
VJPCMOAQRZYZIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCl)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



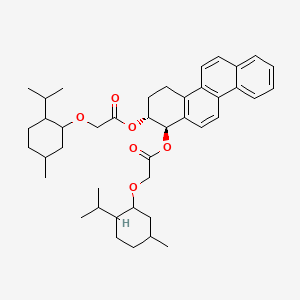

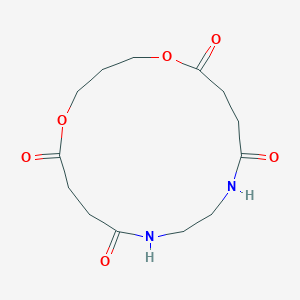




![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)
